L-Alanine-3-13C (CAS: 65163-25-9) is a selectively labeled stable isotope derivative of the amino acid L-alanine, featuring a 99 atom % 13C enrichment exclusively at the terminal methyl (C3) position. Unlike uniformly labeled variants, this specific isotopologue provides an isolated carbon-13 nucleus, yielding a precise M+1 mass shift (molecular weight ~90.09 g/mol) for mass spectrometry and a singlet resonance for nuclear magnetic resonance (NMR) applications . Its primary procurement value lies in its ability to act as a site-specific probe for biomolecular structural studies and metabolic flux analysis, where tracking the exact fate of the methyl carbon is required without interference from adjacent heavy isotopes [1].
Substituting L-Alanine-3-13C with uniformly labeled L-Alanine-13C3 (U-13C3) or carboxyl-labeled L-Alanine-1-13C critically compromises both NMR and mass spectrometry workflows . In protein NMR, U-13C3 introduces strong one-bond scalar couplings (J-couplings) between the C2 and C3 carbons, which splits the methyl signal into complex multiplets, drastically reducing spectral resolution and sensitivity in large macromolecules. For metabolic tracing, using L-Alanine-1-13C is ineffective for downstream TCA cycle analysis because the C1 carbon is lost as CO2 during the pyruvate dehydrogenase reaction, whereas the C3 carbon is retained [1]. Consequently, procurement of the exact 3-13C isotopologue is mandatory for workflows requiring isolated methyl-group tracking or specific downstream carbon mapping.
In macromolecular NMR spectroscopy, the presence of adjacent 13C atoms causes signal splitting due to scalar coupling. L-Alanine-3-13C provides an isolated 13C spin at the methyl position, resulting in zero one-bond 13C-13C J-coupling and yielding a sharp singlet peak . In contrast, uniformly labeled L-Alanine-13C3 exhibits a ~35 Hz one-bond J-coupling between the C2 and C3 nuclei, which broadens the linewidth and halves the signal-to-noise ratio per multiplet branch .
| Evidence Dimension | One-bond 13C-13C scalar coupling (J-coupling) at the methyl position |
| Target Compound Data | 0 Hz J-coupling (sharp singlet) |
| Comparator Or Baseline | L-Alanine-13C3: ~35 Hz J-coupling (multiplet splitting) |
| Quantified Difference | 100% elimination of adjacent carbon scalar coupling |
| Conditions | High-field multidimensional NMR of labeled proteins |
Buyers conducting structural biology on large proteins must procure the 3-13C variant to prevent spectral overlap and maintain high signal-to-noise ratios.
When tracing alanine metabolism through the pyruvate node, the position of the 13C label dictates its downstream visibility. L-Alanine-3-13C is converted to 3-13C-pyruvate, and upon action by the pyruvate dehydrogenase (PDH) complex, the C3 carbon is fully retained as the methyl group of Acetyl-CoA, allowing entry into the TCA cycle [1]. Conversely, using L-Alanine-1-13C results in the complete loss of the 13C label as 13CO2 during the same PDH decarboxylation step [2].
| Evidence Dimension | 13C label retention in Acetyl-CoA following PDH complex processing |
| Target Compound Data | 100% of 13C label retained in Acetyl-CoA |
| Comparator Or Baseline | L-Alanine-1-13C: 0% of 13C label retained (lost as 13CO2) |
| Quantified Difference | Absolute difference in downstream metabolic visibility for TCA cycle entry |
| Conditions | Cellular metabolic flux analysis via GC-MS/LC-MS during pyruvate dehydrogenase processing |
Selecting the 3-13C label is critical for researchers needing to track alanine's carbon contribution to lipid synthesis and mitochondrial metabolism.
For quantitative metabolomics using Isotope-Dilution Mass Spectrometry (IDMS), specific mass shifts are required to deconvolute complex labeling patterns. L-Alanine-3-13C provides a clean M+1 mass shift (MW ~90.09 g/mol), which allows it to be distinguished from M+2 or M+3 metabolic products [1]. If L-Alanine-13C3 (MW ~92.07 g/mol, M+3 shift) is used as the sole tracer, it obscures the detection of endogenously synthesized M+3 isotopologues and complicates the mathematical correction algorithms required for accurate flux calculations .
| Evidence Dimension | Molecular weight and isotopic mass shift |
| Target Compound Data | M+1 mass shift (MW 90.09 g/mol) |
| Comparator Or Baseline | L-Alanine-13C3: M+3 mass shift (MW 92.07 g/mol) |
| Quantified Difference | 2 Da difference in isotopic mass shift |
| Conditions | Isotope-Dilution Mass Spectrometry (IDMS) and flux deconvolution |
Procurement of the M+1 tracer enables precise mathematical deconvolution in complex metabolic mixtures where M+3 channels must remain unobstructed.
Because L-Alanine-3-13C eliminates 13C-13C J-coupling at the methyl position, it is the standard precursor for selective methyl labeling of hydrophobic protein cores. This allows structural biologists to achieve sharp, well-resolved singlet peaks in multidimensional NMR experiments, which is impossible with uniformly labeled L-Alanine-13C3.
Since the C3 carbon of alanine is retained during pyruvate decarboxylation, L-Alanine-3-13C is specifically suited for tracing carbon flow into Acetyl-CoA. This makes it the exact compound required for studying downstream lipogenesis, cholesterol biosynthesis, and mitochondrial TCA cycle dynamics via LC-MS/GC-MS [1].
Providing a precise M+1 mass shift, L-Alanine-3-13C serves as a highly reliable internal standard for the absolute quantification of endogenous alanine in plasma or tissue samples. Its specific mass shift prevents signal overlap with naturally occurring heavy isotopes or M+3 metabolic products, ensuring high reproducibility in clinical metabolomics.